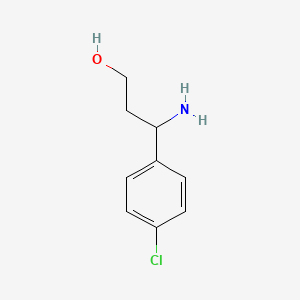

3-Amino-3-(4-chlorophenyl)-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNACDMQJLVKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588754 | |

| Record name | 3-Amino-3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-26-4 | |

| Record name | γ-Amino-4-chlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(4-chlorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-3-(4-chlorophenyl)-1-propanol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-3-(4-chlorophenyl)-1-propanol

Foreword: A Molecule of Strategic Importance

In the landscape of pharmaceutical development and asymmetric synthesis, the chiral β-amino alcohol scaffold is a privileged motif. Its prevalence in bioactive molecules underscores the necessity for a deep, functional understanding of its key exemplars. This compound is one such molecule. More than a mere intermediate, it represents a convergence of key structural features—a chiral center, a nucleophilic amine, a reactive hydroxyl group, and an electronically-defined aromatic ring—that make it a versatile building block for complex molecular architectures. This guide moves beyond a simple recitation of data. It is designed for the practicing researcher, offering not just the "what" but the "why" behind the compound's properties and the experimental logic for its synthesis and characterization. Every procedure is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Core Molecular Structure and Physicochemical Properties

This compound is a chiral amino alcohol with the molecular formula C₉H₁₂ClNO.[1][2] Its structure is characterized by a propanol backbone with a primary amino group and a 4-chlorophenyl group attached to the same stereocenter (C3). This arrangement makes it a critical precursor, notably in the synthesis of GABA-B receptor agonists like Baclofen.[3] The chirality at the C3 position is fundamental to its application, as stereochemistry is often critical for biological activity.[3]

Physical Data Summary

The physical properties of a compound are the first gateway to its handling, purification, and formulation. Below is a summary of reported data. It is crucial to note the variance in reported melting points, which may be attributable to differences in enantiomeric purity or crystalline form. For research purposes, it is imperative to characterize the specific batch in use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClNO | [1][4] |

| Molecular Weight | 185.65 g/mol | [1][4] |

| Appearance | White to yellow crystalline solid/powder | [2][5] |

| Melting Point | 53–56°C; 84-87°C; ~95-97°C | [2][5][6] |

| Boiling Point | 327.9°C at 760 mmHg | [2] |

| Density | 1.216 g/cm³ | [2] |

| pKa (Predicted) | 14.87 (hydroxyl), ~9.5 (amine) | [2] |

| InChIKey | JGNACDMQJLVKIU-UHFFFAOYSA-N (racemic) | [7] |

Solubility Profile (Predicted)

Precise quantitative solubility data is not widely published. However, based on the structure and data from analogous compounds like phenylpropanolamine, a qualitative and estimated solubility profile can be constructed.[8][9][10] The presence of both a polar amino alcohol group and a nonpolar chlorophenyl group results in amphiphilic character.

| Solvent | Predicted Solubility | Rationale & Causality |

| Water | Sparingly soluble to soluble | The amino and alcohol groups can form hydrogen bonds with water. Solubility is highly pH-dependent; it is significantly more soluble in acidic aqueous solutions where the amine is protonated to form a more polar ammonium salt.[10] |

| Methanol, Ethanol | Freely Soluble | These polar protic solvents can effectively solvate both the polar functional groups through hydrogen bonding and the aromatic ring through van der Waals interactions.[9] |

| Dichloromethane | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Ethyl Acetate | Sparingly Soluble | Offers moderate polarity but lacks the hydrogen-bonding capability of alcohols, leading to lower solubility.[8] |

| Hexanes, Diethyl Ether | Insoluble to Very Sparingly Soluble | These nonpolar solvents cannot effectively solvate the polar amino and hydroxyl groups.[8] |

Synthesis and Mechanistic Considerations

The primary and most direct route to this compound is the reduction of the corresponding β-amino ketone, 3-amino-3-(4-chlorophenyl)propan-1-one. The choice of reducing agent is critical and dictated by the principles of chemoselectivity.

Key Synthetic Workflow: Reductive Approach

The workflow involves the synthesis of the ketone precursor followed by its selective reduction.

Caption: General synthetic workflow for this compound.

Protocol: Reduction of 3-Amino-3-(4-chlorophenyl)propan-1-one

This protocol details the selective reduction of the ketone functionality.

Expertise & Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[11][12] Unlike stronger, more reactive hydride reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is highly chemoselective for aldehydes and ketones.[11] It will not reduce esters, amides, or carboxylic acids under these mild conditions, making it ideal if such groups were present elsewhere in a more complex substrate. Methanol serves as both the solvent and the proton source to quench the intermediate alkoxide.[12] The reaction is initiated at 0°C to moderate the initial exothermic release of hydrogen gas that occurs when NaBH₄ reacts with the protic solvent.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-3-(4-chlorophenyl)propan-1-one (1.0 eq) and dissolve it in anhydrous methanol (approx. 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20-30 minutes. Causality: Portion-wise addition is a critical safety measure to control the rate of hydrogen gas evolution and the exothermic reaction.[12]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen evolution will occur. Adjust pH to ~7.

-

Work-up & Isolation:

-

Reduce the volume of methanol using a rotary evaporator.

-

Add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization.

Spectroscopic and Structural Characterization

Structural confirmation is paramount. While publicly available, peer-reviewed spectra for this specific compound are scarce, its structure can be confidently assigned using standard spectroscopic techniques. The following data are predicted based on the known effects of its constituent functional groups and analysis of closely related structures.[13]

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~ 7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cl) | Aromatic protons on a 1,4-disubstituted ring appear as two doublets. These are deshielded by the electronegative chlorine atom. |

| ~ 7.28 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Cl) | Aromatic protons adjacent to the carbon bearing the amino alcohol group. |

| ~ 4.20 | dd | 1H | CH (N) | The benzylic proton is deshielded by both the aromatic ring and the adjacent amino group. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons on C2. |

| ~ 3.80 | m | 2H | CH₂ (OH) | The methylene group adjacent to the hydroxyl is deshielded by the oxygen atom. |

| ~ 2.50 | br s | 3H | NH₂ , OH | Protons on heteroatoms are often broad and their chemical shift is concentration-dependent. They will exchange with D₂O. |

| ~ 1.95 | m | 2H | CH₂ | The central methylene group protons are diastereotopic and will show complex coupling to both adjacent carbons. |

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~ 142 | Ar-C (quaternary) | The aromatic carbon attached to the propanol chain (ipso-carbon). |

| ~ 133 | Ar-C -Cl (quaternary) | The aromatic carbon bearing the chlorine atom is deshielded. |

| ~ 129 | Ar-C H | Aromatic carbons ortho to the chlorine. |

| ~ 128 | Ar-C H | Aromatic carbons meta to the chlorine. |

| ~ 61 | C H₂(OH) | The carbon attached to the hydroxyl group is significantly deshielded by oxygen. |

| ~ 53 | C H(N) | The benzylic carbon attached to the nitrogen atom. |

| ~ 40 | C H₂ | The central aliphatic carbon. |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment | Rationale & Causality |

| 3400 - 3200 (broad) | O-H and N-H stretching | The broadness is due to hydrogen bonding. Primary amines often show two distinct N-H stretch bands in this region. |

| 3100 - 3000 | Aromatic C-H stretching | Characteristic stretching for sp² C-H bonds. |

| 2950 - 2850 | Aliphatic C-H stretching | Characteristic stretching for sp³ C-H bonds. |

| ~ 1600, 1490 | Aromatic C=C stretching | Skeletal vibrations of the benzene ring. |

| ~ 1100 | C-O stretching | Strong absorption typical for alcohols. |

| ~ 1090 | C-N stretching | Stretching vibration for the amine group. |

| ~ 830 | C-H out-of-plane bending | Characteristic of 1,4-disubstituted (para) benzene rings. |

Mass Spectrometry (EI) Fragmentation (Predicted)

Electron ionization will lead to characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 185/187 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) should be observable, though it may be weak for alcohols.

-

Base Peak: Alpha-cleavage is common for amines. Cleavage of the C2-C3 bond would yield a stable benzylic amine fragment [CH(NH₂)(C₆H₄Cl)]⁺ at m/z = 154/156, which is a likely candidate for the base peak.

-

Other Fragments:

-

Loss of H₂O (M-18) from the molecular ion.

-

Loss of the CH₂OH group via cleavage of the C1-C2 bond to give a fragment at m/z = 154/156.

-

Chemical Reactivity and Handling

The molecule's reactivity is governed by its three key functional groups: the primary amine, the primary alcohol, and the chlorophenyl ring.

Caption: Key reaction pathways for this compound.

-

Amine Group: As a primary amine, it is nucleophilic and basic. It readily undergoes acylation with acyl chlorides or anhydrides to form stable amides, and alkylation with alkyl halides.

-

Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like Pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger agents like chromic acid. It can also undergo esterification with carboxylic acids under acidic catalysis.

-

Chlorophenyl Group: The aromatic ring is relatively inert but can participate in electrophilic aromatic substitution, although the amino alcohol side chain can complicate reactivity. The chlorine atom can be displaced in nucleophilic aromatic substitution reactions under harsh conditions.

Safe Handling and Storage

As with any laboratory chemical, proper handling is essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[14][15]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7] For long-term storage, refrigeration (2-8°C) is recommended.[7]

-

Spill & Disposal: In case of a spill, collect the solid material carefully, avoiding dust generation. Dispose of the chemical waste in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a compound of significant synthetic utility. Its chemical properties are a direct consequence of the interplay between its amino, hydroxyl, and chlorophenyl functional groups. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers to utilize this molecule effectively and safely in the pursuit of novel chemical entities and pharmaceuticals.

References

-

PubChem. 3-Amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

-

Journal of Food and Drug Analysis. Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. [Link]

-

Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634–6659. [Link]

-

PubChem. (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

-

Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]

-

Sussex Drug Discovery Centre. (2016). The Sharpless Asymmetric Aminohydroxylation. [Link]

-

ResearchGate. The Sharpless Asymmetric Aminohydroxylation. [Link]

-

Dowse, R. (n.d.). Biopharmaceutics of Phenylpropanolamine. Rhodes University. [Link]

-

Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. [Link]

-

ChemBK. This compound. [Link]

-

Machado, M. A., Harris, M. I. N. C., & Braga, A. C. H. (2006). Studies on the Reduction of β-Enamino Ketones. Journal of the Brazilian Chemical Society, 17(7), 1440-1442. [Link]

-

PubChem. Phenylpropanolamine. National Center for Biotechnology Information. [Link]

-

PubChem. Phenylpropanolamine Hydrochloride. National Center for Biotechnology Information. [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Wiley-VCH. (2005). Supporting Information. [Link]

-

OrgoSolver. Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). [Link]

-

ResearchGate. Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

-

Abacipharmatech. This compound. [Link]

-

Nicatchem. (2023). What are the safety precautions when using organic intermediates in a laboratory?. [Link]

Sources

- 1. 3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 68208-26-4 | Benchchem [benchchem.com]

- 3. (r)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7 | Benchchem [benchchem.com]

- 4. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [sigmaaldrich.com]

- 7. 68208-26-4 CAS MSDS (3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. jfda-online.com [jfda-online.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. orgosolver.com [orgosolver.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. huarongpharma.com [huarongpharma.com]

3-Amino-3-(4-chlorophenyl)-1-propanol CAS number 68208-26-4

An In-depth Technical Guide to 3-Amino-3-(4-chlorophenyl)-1-propanol (CAS: 68208-26-4)

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This compound is a chiral amino alcohol that serves as a critical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical landscape.[1] Its structure, featuring a 4-chlorophenyl group, an amino group, and a primary alcohol, provides a versatile scaffold for drug design and asymmetric catalysis.[1] This guide offers a comprehensive technical overview of its chemical properties, synthesis methodologies, potential biological significance, analytical characterization, and safety protocols. The insights provided are intended to equip researchers with the foundational knowledge required for its effective application in a laboratory and developmental setting.

Core Chemical and Physical Properties

The compound, identified by CAS number 68208-26-4, possesses a unique combination of functional groups that dictate its chemical behavior and physical characteristics.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68208-26-4 | [2][3][][5] |

| Molecular Formula | C₉H₁₂ClNO | [1][2][3][][5] |

| Molecular Weight | 185.65 g/mol | [1][2][3][] |

| IUPAC Name | 3-amino-3-(4-chlorophenyl)propan-1-ol | [6] |

| Synonyms | DL-beta-(4-chlorophenyl)alaninol, γ-Amino-4-chlorobenzenepropanol | [3][5] |

| Appearance | White to yellow crystalline solid or powder | [1][7] |

| Melting Point | 53–56°C | [1] |

| Boiling Point | 327.9°C | [1] |

| Density | 1.216 g/cm³ | [1] |

| Refractive Index | 1.574 | [1] |

| pKa | 14.87 | [1] |

| Solubility | Soluble in water and some organic solvents | [7] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8°C | [3][5] |

Synthesis and Manufacturing Insights

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the desired yield, purity, and scalability.

Common Synthetic Pathways

Two prevalent methods for its laboratory-scale synthesis involve reductive processes.

-

Reductive Amination of a Ketone Precursor: A common and efficient approach involves the reaction of 3-(4-chlorophenyl)-1-propanone with an ammonia source under reducing conditions. This method directly introduces the amino group and reduces the ketone in a single conceptual process.[1]

-

Reduction of an Amino Ketone: An alternative route is the direct reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone. This pathway is effective if the amino ketone precursor is readily available. The selection of the reducing agent is critical; mild agents like sodium borohydride (NaBH₄) are preferred as they selectively reduce the ketone without affecting other parts of the molecule.[1]

Detailed Experimental Protocol: Reductive Amination

This protocol provides a step-by-step methodology for the synthesis via reductive amination. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound from 4'-chloroacetophenone.

Workflow Diagram: Synthesis

Figure 1: Synthetic Workflow

Materials:

-

4'-Chloroacetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of the Mannich Base (Amino Ketone):

-

To a round-bottom flask, add 4'-chloroacetophenone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent like ethanol.

-

Rationale: This is a classic Mannich reaction to form the β-amino ketone intermediate. Paraformaldehyde serves as the source of formaldehyde.

-

Add a catalytic amount of concentrated HCl and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: The acidic catalyst is necessary to facilitate the formation of the electrophilic Eschenmoser's salt equivalent in situ. Refluxing provides the energy needed for the reaction to proceed.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

-

Reduction to the Amino Alcohol:

-

Dissolve the crude amino ketone intermediate in a mixture of methanol and THF.[1]

-

Rationale: This solvent system provides good solubility for both the substrate and the reducing agent.

-

Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise over 30 minutes.

-

Rationale: NaBH₄ is a selective reducing agent for ketones and aldehydes.[1] The slow, portion-wise addition at a reduced temperature is a critical safety and control measure to manage the exothermic reaction and prevent side reactions.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-5 hours until TLC analysis shows complete consumption of the starting material.

-

-

Aqueous Work-up and Extraction:

-

Carefully quench the reaction by slowly adding water at 0°C to decompose any excess NaBH₄.

-

Adjust the pH to ~9-10 using a 1M NaOH solution to ensure the amino group is deprotonated and the product is in its free base form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Rationale: The product is more soluble in the organic phase (ethyl acetate) than in the basic aqueous phase. Multiple extractions ensure maximum recovery.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: The brine wash removes residual water, and MgSO₄ is a drying agent that removes trace moisture from the organic solution.

-

-

Purification:

-

Purify the resulting crude oil or solid via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

-

Rationale: Column chromatography separates the desired product from unreacted starting materials and by-products based on polarity, providing a high-purity final compound.

-

Biological Activity and Applications

While comprehensive pharmacological data is limited in the public domain, the structure of this compound suggests several areas of interest for drug development.

Hypothesized Mechanism of Action

The molecule's biological activity is likely derived from the specific interactions of its functional groups with target macromolecules like enzymes or receptors.[1]

-

Hydrogen Bonding: The primary amine (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. These interactions are fundamental for the specific binding of ligands to protein active sites.[1]

-

Electrostatic and Aromatic Interactions: The 4-chlorophenyl group can participate in hydrophobic and van der Waals interactions within a binding pocket. The electron-withdrawing nature of the chlorine atom can also influence π-π stacking or other aromatic interactions.[1]

Diagram: Hypothetical Receptor Interaction

Figure 2: Conceptual Ligand-Receptor Binding

Applications in Research and Development

-

Pharmaceutical Intermediate: This is the primary application. Its chiral nature makes it a valuable building block for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[1] The (R) and (S) enantiomers can exhibit significantly different pharmacological and toxicological profiles.

-

Asymmetric Catalysis: The chiral amino alcohol scaffold is a well-known motif in ligands for asymmetric metal catalysis, which is a powerful tool in modern organic synthesis.[1]

-

Fungicidal Research: Patents related to dipeptide compounds incorporating a similar β-amino acid structure have shown potential fungicidal activity, suggesting a possible research avenue for agrochemical development.[8]

Analytical and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount for its use in research and development. A standard analytical workflow would include spectroscopic and chromatographic techniques.

Workflow Diagram: Quality Control

Figure 3: Analytical QC Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound (typically ≥98.0%) and to quantify any impurities.[1] Chiral HPLC methods can be developed to determine the enantiomeric excess (e.e.) of a specific stereoisomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and C-Cl and aromatic C-H stretches.

Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's potential hazards.[9]

Hazard Identification

Based on available safety data sheets, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.[9]

The corresponding signal word is Danger or Warning .[6][9]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated place, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[9]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

If Swallowed: Rinse mouth. Get medical help.[9]

Conclusion

This compound is a foundational chemical entity whose value lies in its structural versatility. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher aiming to leverage it as a building block for novel chemical discovery. The protocols and data presented in this guide serve as a robust starting point for its safe and effective application in the pursuit of new pharmaceutical agents and advanced materials.

References

- 1. This compound | 68208-26-4 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 68208-26-4 CAS MSDS (3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. aksci.com [aksci.com]

- 7. chembk.com [chembk.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. chemicalbook.com [chemicalbook.com]

physical properties of 3-Amino-3-(4-chlorophenyl)-1-propanol

An In-depth Technical Guide to the Physical Properties of 3-Amino-3-(4-chlorophenyl)-1-propanol

Introduction

This compound is a chiral amino alcohol of significant interest in pharmaceutical development and organic synthesis. Its structural features, comprising a para-substituted chlorophenyl ring, a primary amino group, and a primary alcohol, make it a valuable building block for more complex molecules, particularly as a pharmaceutical intermediate. The compound's molecular formula is C₉H₁₂ClNO, and it has a molecular weight of approximately 185.65 g/mol .[1][2] Understanding the physical properties of this compound is a critical prerequisite for its effective use in synthesis, formulation, and quality control, ensuring reproducibility and safety in research and development settings.

This guide provides a comprehensive overview of the core physical characteristics of this compound, details the experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Chemical Structure and Stereochemistry

The functionality of this compound is dictated by its molecular structure. It possesses a three-carbon propanol backbone with three key functional groups:

-

A 4-chlorophenyl group at the C3 position, which imparts lipophilicity and influences electronic properties.

-

An amino group (NH₂) also at the C3 position, which provides a basic center and a site for hydrogen bonding.

-

A hydroxyl group (OH) at the C1 position, a polar group that can act as a hydrogen bond donor and acceptor.

The carbon atom at position 3 is a chiral center, meaning the compound can exist as two non-superimposable mirror images, the (S) and (R) enantiomers.[3] These enantiomers may exhibit identical physical properties such as melting point and density but can have vastly different biological activities and pharmacological profiles, a crucial consideration in drug development.[3] The compound is often available as a racemic mixture (DL-form) or as individual enantiomers.[2][4]

Core Physical Properties: A Quantitative Overview

The physical properties of a compound are fundamental to its handling, purification, and formulation. The following table summarizes the key physical data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 68208-26-4 (racemate) | [2] |

| 886061-26-3 ((S)-enantiomer) | [5] | |

| 1213362-28-7 ((R)-enantiomer) | ||

| Appearance | White to yellow crystalline solid/powder | [1][5][6] |

| Melting Point | 53-56 °C | [1][5] |

| 84-87 °C | ||

| 95-97 °C | [6] | |

| Boiling Point | 327.9 °C at 760 mmHg | [1][5][6][7] |

| Density | 1.216 g/cm³ | [1][5][6][7] |

| pKa (Predicted) | 14.87 ± 0.10 | [1][5] |

| Refractive Index | 1.574 | [1][5] |

| Flash Point | 152.1 °C | [5][6][7] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25 °C | [5] |

| Solubility | Soluble in water and some organic solvents | [6] |

Note: The variation in reported melting points may be due to differences in the purity of the material or the specific form being analyzed (racemate vs. enantiomer).

Detailed Analysis of Key Properties

Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound. The reported values for this compound vary, with ranges from 53-56 °C to 95-97 °C.[1][5][6] This discrepancy underscores the importance of in-house verification. Such variations can arise from the presence of impurities, residual solvent, or differences in the crystalline form (polymorphism). For drug development professionals, establishing a consistent melting point specification is essential for quality control of incoming raw materials.

Boiling Point and Thermal Stability

The high boiling point of 327.9 °C at atmospheric pressure indicates low volatility and strong intermolecular forces (hydrogen bonding from the -OH and -NH₂ groups).[1][5][7] This property is relevant for purification by vacuum distillation, where lower pressures would be required to reduce the boiling temperature and prevent thermal decomposition. The flash point of 152.1 °C is the lowest temperature at which vapors will ignite with an ignition source, a key parameter for safe handling and storage protocols.[6][7]

pKa and Ionization State

The predicted pKa of 14.87 is associated with the hydroxyl group, indicating it is a very weak acid, similar to other alcohols.[1][5] The amino group, being a primary amine, will have a pKa (for its conjugate acid, -NH₃⁺) typically in the range of 9-10. This value is crucial as it determines the compound's charge state at physiological pH (~7.4). At this pH, the amino group will be predominantly protonated (-NH₃⁺), enhancing water solubility and enabling ionic interactions with biological targets like receptors and enzymes.

Solubility

The molecule possesses both polar (amino, hydroxyl) and non-polar (chlorophenyl) moieties, making it amphiphilic. It is reported to be soluble in water and some organic solvents.[6] The protonated amine at physiological pH would further enhance aqueous solubility. In drug development, solubility is a cornerstone of bioavailability. Poor aqueous solubility can severely limit a drug candidate's absorption and efficacy. Therefore, quantitative determination of solubility in various media (e.g., water, buffers, biorelevant media) is a mandatory step.

Experimental Protocols for Property Determination

The following sections describe standard, self-validating methodologies for determining the key physical properties discussed.

Melting Point Determination (Capillary Method)

This protocol provides a reliable method for determining the melting range of a crystalline solid.

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities depress and broaden this range, making it a robust indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube to a depth of 2-3 mm.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Ramp Rate: Begin heating at a rapid rate (e.g., 10-15 °C/min) to approach the expected melting point.

-

Fine Measurement: Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. Calibrate the apparatus periodically using certified standards (e.g., benzophenone, caffeine).

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Causality: This method ensures that an excess of the solid compound is allowed to equilibrate with the solvent over a sufficient period, resulting in a saturated solution. Measuring the concentration of the dissolved compound in the supernatant provides the true thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time must be sufficient to reach a plateau in concentration, typically 24-48 hours. This should be determined experimentally.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Filtration must be performed using a filter material that does not adsorb the compound.

-

Quantification: Withdraw a precise aliquot of the clear supernatant. Dilute it appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: Run the experiment with at least three replicate vials. A concentration-time profile should be established initially to confirm that equilibrium is reached.

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis and Safety Considerations

Synthesis Context

This compound is commonly synthesized via the reduction of a corresponding ketone, 3-amino-3-(4-chlorophenyl)-1-propanone, using reducing agents like sodium borohydride.[1] Industrial-scale production may utilize catalytic hydrogenation.[1] The choice of synthesis route can impact the impurity profile, which in turn affects the physical properties of the final product.

Handling and Storage

Based on available safety data, this compound should be handled with care.[7]

-

Hazards: It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]

-

Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Avoid formation of dust and aerosols.[7]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2][7]

Conclusion

The define its behavior from the reaction flask to potential formulation. Its high boiling point, moderate melting range, and amphiphilic nature are key characteristics for researchers and drug developers. The chirality of the molecule adds a layer of complexity, demanding stereospecific control in synthesis and analysis. A thorough and validated determination of its physical properties, using standardized protocols as outlined in this guide, is not merely a data-collection exercise; it is fundamental to ensuring the quality, safety, and ultimate success of its application in advanced chemical and pharmaceutical development.

References

-

(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Home Sunshine Pharma. [Link]

-

This compound - ChemBK. ChemBK. [Link]

-

(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol - PubChem. National Institutes of Health. [Link]

Sources

- 1. This compound | 68208-26-4 | Benchchem [benchchem.com]

- 2. 68208-26-4 CAS MSDS (3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (r)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7 | Benchchem [benchchem.com]

- 4. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [sigmaaldrich.com]

- 5. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-chlorophenyl)-1-propanol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Key Chemical Intermediate

3-Amino-3-(4-chlorophenyl)-1-propanol (CAS No: 68208-26-4) is a substituted propanolamine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structural architecture, featuring a chiral center at the C-3 position bearing an amino group, a 4-chlorophenyl moiety, and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[2] The presence of amino (-NH2) and hydroxyl (-OH) groups allows for extensive hydrogen bonding, while the chlorophenyl group imparts lipophilicity and potential for aromatic interactions.

Understanding the fundamental physicochemical properties of this compound, specifically its melting and boiling points, is paramount for its practical application. These thermal transition points dictate the necessary conditions for purification (e.g., recrystallization, distillation), storage, and handling, and provide insight into the compound's purity and intermolecular forces. This guide provides a comprehensive overview of the reported melting and boiling points of this compound, the theoretical principles governing these properties, and detailed, field-proven protocols for their experimental determination.

Physicochemical Data Summary

The physical properties of this compound are critical for its handling and use in a laboratory setting. The data compiled from various chemical suppliers and safety data sheets provide a baseline for experimental work.

| Property | Value | Source(s) |

| CAS Number | 68208-26-4 | [1][2][3] |

| Molecular Formula | C₉H₁₂ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [2] |

| Physical Form | White to yellow crystalline solid / powder | [2] |

| Melting Point | 53-56 °C / 84-87 °C / 95-97 °C (See discussion below) | [2][4] |

| Boiling Point | 327.9 °C at 760 mmHg (Atmospheric Pressure) | [2][3] |

A Note on Discrepancies: The observed variance in the reported melting point (ranging from 53 °C to 97 °C) is significant.[2][4] This variation can stem from several factors, including the presence of different stereoisomers (the compound is chiral), varying levels of purity, or different crystalline polymorphs. For instance, the racemic mixture may have a different melting point than the individual (R) or (S) enantiomers.[5] Therefore, experimental verification is crucial for any specific batch of the compound.

Section 1: The Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow range (typically <1 °C). The presence of impurities depresses the melting point and broadens the melting range, making it a reliable indicator of purity.

Factors Influencing the Melting Point

-

Intermolecular Forces: The relatively high melting point of this compound is attributed to strong intermolecular forces. The amino (-NH2) and hydroxyl (-OH) groups are capable of forming extensive hydrogen bonds, which require significant thermal energy to overcome.

-

Molecular Symmetry and Packing: The efficiency with which the molecules pack into a crystal lattice influences the melting point. The planar chlorophenyl group can contribute to stabilizing π-stacking interactions.

-

Purity: As stated, impurities disrupt the crystal lattice, making it easier to break apart, thus lowering and broadening the melting point range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard capillary method, which is widely used for its accuracy and requirement for only a small amount of sample.[6]

Principle: A small, powdered sample is heated slowly in a sealed capillary tube. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by crushing the crystals with a spatula on a piece of filter paper or a watch glass. A fine powder ensures uniform heating and packing.[7]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder.[8] Tap the sealed end gently on a hard surface, or drop the tube down a long, vertical glass tube, to pack the powder into the bottom. The packed sample height should be 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find a rough value. Allow the apparatus to cool before performing a precise measurement.[9]

-

Accurate Determination: Heat the block rapidly to about 20 °C below the expected melting point.[9] Then, decrease the heating rate to 1-2 °C per minute.[6] A slow heating rate near the melting point is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.[9]

-

Post-Measurement: Always use a fresh sample in a new capillary tube for each subsequent measurement. A previously melted sample may have undergone changes in its crystal structure or decomposed, which would yield an inaccurate result upon re-melting.[6]

Workflow for Melting Point Determination

Sources

- 1. 68208-26-4 CAS MSDS (3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 68208-26-4 | Benchchem [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1213362-28-7|(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 6. westlab.com [westlab.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 3-Amino-3-(4-chlorophenyl)-1-propanol: A Guide to Experimental Determination and Theoretical Prediction in Organic Solvents

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs the efficiency of synthesis, purification, crystallization, and formulation development.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-3-(4-chlorophenyl)-1-propanol, a chiral amino alcohol and a valuable intermediate in organic synthesis.[2] We delve into the molecular properties that dictate its solubility, present a rigorous, self-validating experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method with HPLC-UV quantification, and discuss the theoretical framework for predicting its behavior in various organic solvent systems. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Critical Role of Solubility

This compound (C₉H₁₂ClNO, MW: 185.65 g/mol ) is a key building block in pharmaceutical synthesis.[2][3] Its structure, featuring a chiral center, a primary amine, a primary alcohol, and a halogenated aromatic ring, presents a unique combination of functional groups that influence its reactivity and physical properties. Understanding its solubility is not merely an academic exercise; it is fundamental to process optimization. Inadequate solubility can lead to poor yields during synthesis, challenges in purification via recrystallization, and significant hurdles in formulating a stable and bioavailable final drug product.[4][5][6] This guide provides the foundational knowledge and practical methodologies to systematically characterize and leverage the solubility of this compound.

Physicochemical Profile and Molecular Structure

The solubility behavior of a molecule is intrinsically linked to its structure. The key features of this compound are:

-

Polar Functional Groups: The primary amine (-NH₂) and primary hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This confers a high degree of polarity to the molecule.

-

Aromatic Ring: The 4-chlorophenyl group is largely non-polar and hydrophobic, but the chlorine atom adds some polar character.

-

Amphiphilic Nature: The presence of both polar (amine, alcohol) and non-polar (chlorophenyl) regions makes the molecule amphiphilic. Its solubility will thus be highly dependent on the solvent's ability to interact favorably with both parts of the structure.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | [2] |

| Molecular Weight | 185.65 g/mol | [2][3] |

| Appearance | White to yellow crystalline solid | [2][7] |

| Melting Point | 53-56 °C (racemate may differ, e.g., 84-87 °C) | [2][7] |

| Boiling Point | 327.9 °C | [2] |

| Density | 1.216 g/cm³ | [2] |

| pKa (Predicted) | 14.87 (hydroxyl group) | [2] |

Below is a diagram illustrating the key functional groups that dictate the molecule's solubility.

Caption: Key functional groups influencing solubility.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the presence of the -OH and -NH₂ groups, this compound is expected to exhibit high solubility in these solvents through strong hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. Good solubility is still expected, though perhaps slightly less than in protic solvents, driven by dipole-dipole interactions.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot form hydrogen bonds. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute is not compensated by the weak van der Waals forces formed with the solvent. Therefore, the compound is expected to have low solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility

For drug development, thermodynamic solubility—the concentration of a solute in a saturated solution at equilibrium—is the most crucial measurement.[8] It represents the true solubility limit under a given set of conditions. The following section details the gold-standard shake-flask method coupled with HPLC analysis.

Workflow for Solubility Determination

The experimental process is a multi-step procedure that requires careful execution to ensure data integrity.

Caption: Workflow for thermodynamic solubility measurement.

Detailed Experimental Protocol: Shake-Flask Method with HPLC-UV

This protocol is designed to be self-validating through the use of a standard calibration curve and equilibrium confirmation.

A. Materials and Reagents:

-

This compound (purity ≥98%)

-

Organic solvents (HPLC grade)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

Autosampler vials

B. Preparation of Calibration Standards:

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., methanol or acetonitrile). This is your primary stock.

-

Working Standards: Perform serial dilutions of the primary stock to prepare at least five calibration standards covering the expected solubility range (e.g., 1, 5, 10, 50, 100 µg/mL).[10]

C. Measurement of Solubility:

-

Add an excess amount of solid this compound (e.g., ~20-50 mg) to a glass vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours.

-

After 24 hours, take a small aliquot (~100 µL) of the supernatant for analysis. Be careful not to disturb the solid.

-

Continue agitation for another 24 hours (total 48 hours) and take a second aliquot.

-

Equilibrium Check: If the concentrations measured at 24h and 48h are within a narrow margin (e.g., <5%), equilibrium has been reached. If not, continue agitation and sampling until equilibrium is confirmed.

-

Sample Preparation for HPLC: Immediately filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids. Dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

D. HPLC-UV Analysis:

-

Method: Use a suitable reversed-phase HPLC method. A C18 column is typically a good starting point. The mobile phase could be a gradient or isocratic mixture of acetonitrile and water with a buffer.

-

Detection: Monitor the UV absorbance at a wavelength where the compound has a strong chromophore (likely in the 220-270 nm range due to the phenyl ring).

-

Analysis Sequence: Run the calibration standards first to establish the calibration curve (Peak Area vs. Concentration). Then, inject the diluted samples from the solubility experiment.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Solubility (mg/mL) = (Concentration from curve in mg/mL) × (Dilution Factor)

-

Anticipated Solubility Profile in Common Organic Solvents

While exhaustive experimental data is not publicly available, a scientifically-grounded prediction of the solubility profile can be made based on the molecular structure and principles of intermolecular forces.

Table 2: Predicted Relative Solubility of this compound

| Solvent Class | Example Solvents | Dominant Solute-Solvent Interaction | Predicted Relative Solubility | Rationale for Researchers |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | High | Excellent choice for reactions and recrystallization. The solvent can solvate both the -NH₂ and -OH groups effectively. |

| Polar Aprotic | Acetone, DMSO, THF | Dipole-Dipole, H-Bond Accepting | Moderate to High | Good general-purpose solvents. DMSO is a very strong solvent and will likely dissolve the compound well. THF may be slightly less effective. |

| Halogenated | Dichloromethane (DCM) | Dipole-Dipole | Moderate | DCM can interact with the polar parts of the molecule and the chlorophenyl ring, offering balanced solvency. |

| Aromatic | Toluene | π-π Stacking, van der Waals | Low to Moderate | May show some solubility due to interaction with the chlorophenyl ring, but lacks strong interactions for the polar groups. |

| Non-Polar | Hexane, Heptane | van der Waals Forces | Very Low | Poor choice for dissolution. Can be used as an anti-solvent for precipitation or crystallization from a more polar solvent. |

Advanced Topic: Computational Solubility Prediction

For high-throughput screening and early-stage development, experimental determination can be resource-intensive.[11] Modern computational chemistry offers predictive tools.

-

Thermodynamic Models: Methods like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can predict solubility based on molecular structure and quantum chemical calculations.[12] These models are valuable for pre-screening large numbers of potential solvents to identify the most promising candidates for experimental work.[12]

-

Machine Learning: With the availability of large solubility datasets, machine learning models can be trained to predict solubility with increasing accuracy, offering a rapid and cost-effective screening method.[4][5]

Conclusion

The solubility of this compound is a complex interplay of its polar and non-polar functionalities. A high degree of solubility is anticipated in polar protic solvents like alcohols, with moderate to low solubility in aprotic and non-polar systems. For drug development professionals, a rigorous, systematic approach to determining thermodynamic solubility, as outlined in this guide, is indispensable. Combining this experimental data with theoretical understanding and predictive computational tools will empower researchers to make informed decisions, accelerating process development, optimizing purification, and ensuring the successful formulation of new chemical entities.

References

- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 2. This compound | 68208-26-4 | Benchchem [benchchem.com]

- 3. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. improvedpharma.com [improvedpharma.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. lifechemicals.com [lifechemicals.com]

- 12. researchgate.net [researchgate.net]

Mechanism of Action Analysis: 3-Amino-3-(4-chlorophenyl)-1-propanol, a Structural Analogue of Baclofen

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of the predicted mechanism of action for 3-Amino-3-(4-chlorophenyl)-1-propanol. Based on a rigorous structural analysis, this compound is identified as a close analogue of baclofen, the prototypical γ-aminobutyric acid type B (GABA-B) receptor agonist. The core hypothesis presented is that this compound functions as a direct agonist at the GABA-B receptor, mimicking the inhibitory effects of the brain's primary inhibitory neurotransmitter, GABA. This guide elucidates the downstream signaling cascades initiated by GABA-B receptor activation, including G-protein coupling, modulation of adenylyl cyclase, and regulation of key ion channels. Furthermore, potential secondary mechanisms, such as activity at voltage-gated calcium channels, are explored by drawing parallels with related compounds like phenibut. Methodologies for experimentally validating this proposed mechanism are detailed, providing a framework for future research into this compound's pharmacological profile.

Introduction and Structural Analysis

This compound is a chiral amino alcohol whose mechanism of action is best understood by analyzing its molecular architecture in the context of well-characterized neuropharmacological agents[1][2]. Its structure features a 4-chlorophenyl group attached to the β-carbon relative to the hydroxyl group, a critical pharmacophore it shares with the clinically significant muscle relaxant, Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid)[3].

The primary structural difference is the reduction of baclofen's carboxylic acid moiety to a primary alcohol in this compound. This modification is significant as it can alter pharmacokinetic properties such as solubility and blood-brain barrier permeability; however, the core elements required for receptor interaction are largely conserved. The compound is also structurally related to Phenibut (β-phenyl-γ-aminobutyric acid), which lacks the chlorine atom on the phenyl ring[4][5]. These structural relationships strongly predict that this compound's primary molecular target is the GABA-B receptor.

The Primary Molecular Target: GABA-B Receptor

The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter system in the central nervous system (CNS). Its actions are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors[6][7][8].

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals[9][10]. They function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits. Agonist binding to the GABA-B1 subunit induces a conformational change that activates the receptor complex, leading to the engagement of intracellular signaling pathways via Gi/o proteins. This activation is central to the therapeutic effects of agents like baclofen, which is used to treat muscle spasticity associated with conditions like multiple sclerosis and spinal cord injuries[3][11].

Core Mechanism of Action: GABA-B Agonism and Downstream Signaling

The binding of an agonist like this compound to the GABA-B receptor is predicted to initiate a well-defined cascade of intracellular events, leading to a net decrease in neuronal excitability. This occurs through both presynaptic and postsynaptic inhibition[6][12].

Key Downstream Events:

-

Gi/o Protein Activation: Upon agonist binding, the receptor activates coupled inhibitory Gi/o proteins. This activation causes the dissociation of the Gα and Gβγ subunits, which then interact with their respective downstream effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels[6][8]. This decreases the activity of protein kinase A (PKA), reducing the phosphorylation of various proteins involved in neurotransmission.

-

Activation of Potassium Channels: The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane[6]. This leads to an efflux of K+ ions, causing hyperpolarization of the neuron and making it more difficult to fire an action potential.

-

Inhibition of Calcium Channels: On presynaptic terminals, the Gβγ subunit binds to and inhibits voltage-gated Ca2+ channels (VGCCs)[3][6]. This reduction in Ca2+ influx is critical, as calcium entry is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By inhibiting this process, GABA-B agonists reduce the release of excitatory neurotransmitters like glutamate[11].

The diagram below illustrates this complete signaling pathway.

Caption: GABA-B receptor signaling pathway.

Potential Secondary Mechanisms of Action

While GABA-B agonism is the primary predicted mechanism, related compounds exhibit additional activities. Phenibut, for instance, also functions as a gabapentinoid by binding to the α2δ subunit of voltage-gated calcium channels[4][13]. This action is distinct from the G-protein-mediated inhibition of VGCCs and contributes to its anxiolytic and sedative properties. It is plausible that this compound could also possess affinity for this site, potentially broadening its pharmacological profile. Direct experimental validation is required to confirm this secondary mechanism.

Methodologies for Experimental Validation

To rigorously define the mechanism of action for this compound, a series of established in-vitro assays are necessary.

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the GABA-B receptor.

-

Objective: To determine the binding affinity (Ki) of this compound at the GABA-B receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissue or cell lines expressing GABA-B receptors (e.g., HEK293 cells transfected with GABA-B1/B2 subunits).

-

Competition Binding: Incubate the membranes with a constant concentration of a high-affinity GABA-B radioligand (e.g., [3H]-CGP54626) and varying concentrations of the unlabeled test compound.

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to derive the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gi/o proteins via the GABA-B receptor.

-

Methodology:

-

Incubation: Incubate receptor-expressing membranes with GDP, the non-hydrolyzable GTP analogue [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Agonist Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination & Separation: Stop the reaction and separate bound [³⁵S]GTPγS via filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the stimulated binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values relative to a full agonist like GABA or baclofen.

-

The workflow for these validation assays is outlined below.

Sources

- 1. This compound | 68208-26-4 | Benchchem [benchchem.com]

- 2. (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 40425513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenibut - Wikipedia [en.wikipedia.org]

- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Baclofen? [synapse.patsnap.com]

- 7. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 8. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 9. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is Baclofen used for? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. What is Phenibut: History, Mechanisms, Side Effects, Risks [californiaprimerecovery.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of 3-Amino-3-(4-chlorophenyl)-1-propanol

Abstract

This compound, a chiral amino alcohol with the molecular formula C₉H₁₂ClNO, has emerged as a compound of significant interest in medicinal chemistry and pharmacological research.[1] Its distinct structure, featuring a propanol backbone, an amino group, and a para-chlorophenyl moiety, provides a versatile scaffold for the synthesis of novel therapeutic agents and serves as a valuable tool for investigating biological pathways.[1] This guide offers a comprehensive exploration of the synthesis, biological activities, and potential applications of this compound, grounded in established experimental insights and methodologies.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | [1][2] |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | White to yellow crystalline solid | [1][3] |

| Melting Point | 53–56°C | [1] |

| Boiling Point | 327.9°C | [1] |

| Density | 1.216 g/cm³ | [1] |

| Solubility | Soluble in water and some organic solvents | [3] |

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows the molecule to participate in hydrogen bonding, while the chlorophenyl group contributes to its binding affinity and specificity through hydrophobic and electrostatic interactions.[1]

Synthesis Pathways

The synthesis of this compound can be accomplished through several established chemical routes. The choice of method often depends on the desired yield, purity, and stereospecificity.

Reductive Amination

A prevalent method involves the reductive amination of a ketone precursor. This approach is valued for its efficiency and control over the reaction conditions.

Caption: Reductive amination synthesis workflow.

Protocol Insight: The reaction is typically performed in an inert solvent such as ethanol or tetrahydrofuran. Controlling the temperature (e.g., 40–60°C) and pH is critical for optimizing the yield and minimizing side products.[1]

Reduction of an Amino Ketone

Another common approach is the direct reduction of the corresponding amino ketone, 3-Amino-3-(4-chlorophenyl)-1-propanone.

Protocol Insight: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective for this transformation.[1] The choice of reducing agent can influence the stereochemical outcome of the final product. Industrial-scale production may favor catalytic hydrogenation using a metal catalyst like palladium on carbon under elevated pressure and temperature.[1]

Biological Activity and Mechanism of Action

The biological significance of this compound lies in its ability to interact with specific biological targets, positioning it as a valuable precursor and research tool.

Molecular Interactions

The compound's mechanism of action is rooted in its structural features, which facilitate interactions with enzymes and receptors.[1]

-

Hydrogen Bonding: The amino and hydroxyl groups are capable of forming hydrogen bonds with active sites of target proteins.[1]

-

Electrostatic Interactions: These functional groups can also engage in electrostatic interactions, further stabilizing the binding.[1]

-

Binding Affinity: The chlorophenyl group plays a crucial role in enhancing binding affinity and specificity for the target molecule.[1]

Caption: Proposed mechanism of molecular interaction.

Pharmacological Potential

Research has highlighted the compound's role in several areas:

-

Precursor for Novel Antidepressants: It has been used as a starting material for synthesizing derivatives with enhanced binding affinity to serotonin receptors, indicating its potential in developing new treatments for depression.[1]

-

Enzyme Inhibition Studies: In vitro experiments have demonstrated that the compound can interact with and inhibit specific metabolic enzymes.[1] This property makes it a useful tool for studying metabolic disorders and designing therapeutic strategies.[1]

-

Fungicidal Activity: A patent describes derivatives of the related compound, methyl RS-3-amino-3-(4-chlorophenyl) propanoate, exhibiting significant fungicidal activity, particularly against phytopathogens affecting major agricultural crops.[4]

Comparison with Structurally Related Compounds

Understanding the activity of this compound is enhanced by comparing it to its structural analogs.

-

Baclofen: A well-known muscle relaxant and antispasmodic agent, Baclofen is chemically known as 4-Amino-3-(4-chlorophenyl)butanoic acid.[5][6][7] It acts as a specific agonist for GABA-B receptors.[7][8] While sharing the 4-chlorophenyl group, the substitution of the propanol with a butanoic acid moiety dramatically changes its primary pharmacological target and therapeutic use, highlighting the critical role of the functional backbone.

-